3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Overview
Description
3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. . This compound is characterized by the presence of bromine, cyano, formyl, and sulfonyl chloride groups attached to a benzene ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-cyano-4-formylbenzenesulfonyl chloride using bromine or a bromine source under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction rate and yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The cyano and formyl groups can be reduced to corresponding amines and alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the development of biochemical probes and labeling agents for studying biological processes.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, enzymes, and other biological targets . The bromine, cyano, and formyl groups also contribute to the compound’s reactivity and can participate in various chemical transformations.
Comparison with Similar Compounds
3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride can be compared with other similar compounds such as:
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride: This compound has a similar structure but with different positional isomers of the substituents.
3-Bromo-4-methoxybenzenesulfonyl chloride: This compound contains a methoxy group instead of the cyano and formyl groups, leading to different reactivity and applications.
2-Bromo-4-fluorobenzenesulfonyl chloride: This compound has a fluorine atom instead of the cyano and formyl groups, which affects its chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
3-bromo-2-cyano-4-formylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-8-5(4-12)1-2-7(6(8)3-11)15(10,13)14/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMNZJGMQAPZDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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